3''-Demethylhexahydrocurcumin

Description

Structure

3D Structure

Properties

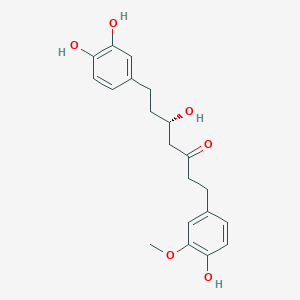

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(5S)-7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one |

InChI |

InChI=1S/C20H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h4-5,8-11,15,21,23-25H,2-3,6-7,12H2,1H3/t15-/m0/s1 |

InChI Key |

MSLIBNPPWWCGPY-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCC(=O)C[C@H](CCC2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

3''-Demethylhexahydrocurcumin: A Technical Guide to its Natural Source and Isolation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3''-Demethylhexahydrocurcumin, a natural diarylheptanoid with potential therapeutic applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its natural source, proposed isolation methodologies, and its interaction with key biological signaling pathways.

Natural Source

This compound is a naturally occurring compound found in the rhizomes of Zingiber officinale Roscoe, commonly known as ginger.[1] Ginger belongs to the Zingiberaceae family, a source of various bioactive compounds, including gingerols, shogaols, and other diarylheptanoids.[2][3] The presence of this compound within this complex phytochemical matrix necessitates multi-step extraction and purification processes for its isolation.

Extraction and Isolation: A Proposed Methodology

While a specific, optimized protocol for the isolation of this compound is not extensively detailed in current literature, a comprehensive methodology can be proposed based on established techniques for the separation of diarylheptanoids and other phenolic compounds from Zingiber officinale. This protocol involves a sequential process of extraction, fractionation, and chromatographic purification.

Extraction

The initial step involves the extraction of crude bioactive compounds from dried ginger rhizomes. Several solvents can be employed for this purpose, with the choice of solvent influencing the yield and composition of the extract.

Experimental Protocol: Solvent Extraction of Ginger Rhizomes

-

Preparation of Plant Material: Obtain dried rhizomes of Zingiber officinale and grind them into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place approximately 250 g of the dried ginger powder into the thimble of a Soxhlet apparatus.

-

Extract the powder with 800 mL of ethanol for 24 hours, or until the solvent in the siphon tube runs clear.

-

Alternatively, other solvents such as methanol, aqueous ethanol, ethyl acetate, or hexane can be used, which will yield extracts of varying polarity and composition.[4][5]

-

-

Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature of approximately 40-50°C to obtain the crude extract.

Fractionation

The crude extract, containing a complex mixture of compounds, is then subjected to liquid-liquid fractionation to separate compounds based on their polarity.

Experimental Protocol: Liquid-Liquid Fractionation

-

Solvent Partitioning:

-

Suspend the crude ethanolic extract in a mixture of water and a non-polar solvent, such as hexane or petroleum ether, in a separatory funnel.

-

Shake the mixture vigorously and allow the layers to separate.

-

Collect the non-polar layer. Repeat this process multiple times to ensure complete extraction of non-polar compounds.

-

Subsequently, partition the remaining aqueous layer with solvents of increasing polarity, such as ethyl acetate and n-butanol.

-

-

Fraction Collection: Collect each solvent fraction separately and evaporate the solvent to yield fractions enriched with compounds of different polarities. Diarylheptanoids like this compound are expected to be present in the moderately polar fractions, such as the ethyl acetate fraction.

Chromatographic Purification

The final and most critical step is the purification of this compound from the enriched fraction using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

-

Column: A reversed-phase C18 column is typically used for the separation of curcuminoids and related phenolic compounds.

-

Mobile Phase: A gradient elution system consisting of two solvents, typically acetonitrile and water (often with a small percentage of formic acid to improve peak shape), is employed. The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the separation of compounds with varying hydrophobicities.

-

Detection: A UV-Vis or Photodiode Array (PDA) detector is used to monitor the elution of compounds. The detection wavelength can be set based on the UV absorbance maxima of the target compound.

-

Fraction Collection: Fractions are collected as peaks are detected. The fractions corresponding to the peak of this compound are collected, pooled, and the solvent is evaporated to yield the purified compound.

-

Purity Analysis: The purity of the isolated compound should be confirmed using analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Summary of Extraction Yields from Zingiber officinale

| Extraction Method | Solvent | Yield (%) | Reference |

| Soxhlet Extraction | Water | 17.93 | [5] |

| Soxhlet Extraction | Ethanol | 17.70 | [5] |

| Soxhlet Extraction | Ethyl Acetate | 8.28 | [5] |

| Soxhlet Extraction | Hexane | 4.82 | [5] |

| Hydrodistillation | Water | 7.02 (essential oil) | [6][7] |

| Subcritical Water | Water | 3.17 | [8] |

Biological Activity and Signaling Pathways

This compound, as a curcumin analogue, is anticipated to exhibit anti-inflammatory properties. Curcumin and its related compounds are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a central signaling cascade that responds to various stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS).[9][10] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9][11] Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation.[9] This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[10][11]

Inhibition by Curcuminoids

Curcumin and its analogues have been shown to inhibit the NF-κB pathway at multiple points.[12] They can suppress the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[12] This action maintains NF-κB in its inactive, cytoplasm-bound state, preventing the transcription of pro-inflammatory genes. The structural features of curcuminoids, including the methoxy groups on the phenyl rings, are thought to play a critical role in their ability to suppress NF-κB activation.[13]

Visualizations

Caption: Proposed workflow for the isolation of this compound.

Caption: The NF-κB signaling pathway and the inhibitory action of curcuminoids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extraction of High Value Products from Zingiber officinale Roscoe (Ginger) and Utilization of Residual Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. qascf.com [qascf.com]

- 8. A subcritical water extract of soil grown Zingiber officinale Roscoe: Comparative analysis of antioxidant and anti-inflammatory effects and evaluation of bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. mdpi.com [mdpi.com]

- 13. researchwithrowan.com [researchwithrowan.com]

The Biological Activity of Demethylated and Hydrogenated Curcumin Derivatives: A Technical Overview

Disclaimer: Information specifically on "3''-Demethylhexahydrocurcumin" is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological activities of closely related and more extensively studied compounds: demethylated and hydrogenated derivatives of curcumin. The data and methodologies presented herein are derived from studies on these parent compounds and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

Curcumin, the principal curcuminoid found in turmeric (Curcuma longa), has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. To address these limitations, researchers have focused on synthesizing and evaluating various curcumin analogs, including demethylated and hydrogenated derivatives. Demethylation of the phenolic methoxy groups and hydrogenation of the heptadienone chain can significantly alter the compound's physicochemical properties and biological activity. This technical guide summarizes the known biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data on Biological Activities

The biological activities of demethylated and hydrogenated curcumin derivatives have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: Anti-inflammatory Activity

| Compound/Derivative | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Demethoxycurcumin (DMC) | Inhibition of TNF-induced NF-κB activation | KBM-5 | More potent than BDMC, less than Curcumin | [1] |

| Bisdemethoxycurcumin (BDMC) | Inhibition of TNF-induced NF-κB activation | KBM-5 | Less potent than Curcumin and DMC | [1] |

| Tetrahydrocurcumin (THC) | Inhibition of TNF-induced NF-κB activation | KBM-5 | Inactive | [1] |

| Demethylated Curcumin (DC) | Inhibition of TNF-α-inducible genes | HMECs | Inhibited 1,065 genes sensitive to TNF-α | [2][3] |

Table 2: Anticancer Activity

| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |

| Curcumin Analog (DMC-BH) | HCT116 (Colorectal Cancer) | Cell Proliferation | < 5 µM | [4] |

| Curcumin Analog (DMC-BH) | HT-29 (Colorectal Cancer) | Cell Proliferation | < 5 µM | [4] |

| Demethoxycurcumin (DMC) | FaDu (Head and Neck Squamous Cell Carcinoma) | Apoptosis Induction | Significant at 10 and 20 µM | [5] |

| Curcumin | A549 (Lung Cancer) | Cytotoxicity (MTT) | 33 µM | [6][7] |

| Curcumin | MCF-7 (Breast Cancer) | Cell Viability | ~40 µM (at 24h) | [2] |

Table 3: Antioxidant Activity

| Compound/Derivative | Assay | Result | Reference |

| Tetrahydrocurcumin (THC) | DPPH radical scavenging | Stronger activity than curcumin | [8] |

| Hexahydrocurcumin (HHC) | DPPH radical scavenging | Stronger activity than curcumin | [8] |

| Octahydrocurcumin (OHC) | DPPH radical scavenging | Stronger activity than curcumin | [8] |

| Demethoxycurcumin (DMC) | DPPH radical scavenging | Less active than curcumin | [8] |

| Bisdemethoxycurcumin (BDMC) | DPPH radical scavenging | Less active than curcumin | [8] |

Table 4: Neuroprotective Activity

| Compound/Derivative | Model | Effect | Reference |

| Demethylated Curcumin (DC) | Glutamate-induced toxicity in HT4 neuronal cells | More effective neuroprotection than 95% curcumin extract | [2] |

| Demethylated Curcumin (DC) | HT4 neuronal cells | Increased glutathione and reduced reactive oxygen species (ROS) | [2][3] |

| Curcumin | Glutamate-induced oxidative toxicity in PC12 cells | Protected against glutamate-induced apoptosis | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the biological activities of curcumin derivatives.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

-

Objective: To quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

-

Cell Line: RAW264.7 murine macrophage cells stably transfected with an NF-κB-luciferase reporter plasmid.

-

Protocol:

-

Seed the stably transfected RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., demethylated curcumin) for 1-2 hours.

-

Induce NF-κB activation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate the cells for a further 6-8 hours.

-

Measure the luciferase activity in the cell supernatant or cell lysate using a commercial luciferase assay kit and a luminometer.

-

Calculate the percentage of inhibition relative to the LPS-treated control and determine the IC50 value.[4]

-

Anticancer Activity: MTT Assay for Cell Viability

-

Objective: To determine the cytotoxic effect of a compound on cancer cells.

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), HCT116 (colorectal), or A549 (lung).

-

Protocol:

-

Seed the cancer cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[2][6][7]

-

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Objective: To measure the free radical scavenging capacity of a compound.

-

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

-

Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add different concentrations of the test compound.

-

Add the DPPH solution to each well and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength around 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[8]

-

Neuroprotective Activity: Glutamate-Induced Toxicity Assay

-

Objective: To assess the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.

-

Cell Line: HT4 or PC12 neuronal cells.

-

Protocol:

-

Plate the neuronal cells in a suitable culture dish and allow them to differentiate if necessary.

-

Pre-treat the cells with the test compound for a specified period (e.g., 24 hours).

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for a defined duration.

-

Assess cell viability using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

A decrease in cell death in the presence of the test compound indicates a neuroprotective effect.[2][9]

-

Signaling Pathways and Mechanisms of Action

Demethylated and hydrogenated curcumin derivatives exert their biological effects by modulating various cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some curcumin analogs have been shown to inhibit this pathway, leading to anticancer effects.[4][10][11][12][13]

Caption: PI3K/Akt/mTOR pathway inhibition by a curcumin analog (DMC-BH).

NF-κB Signaling Pathway in Inflammation

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The inhibition of NF-κB activation is a major mechanism for the anti-inflammatory effects of curcumin and its derivatives.[1][5]

Caption: Inhibition of the NF-κB signaling pathway by Demethoxycurcumin.

Conclusion

Demethylated and hydrogenated derivatives of curcumin represent a promising class of compounds with enhanced biological activities compared to the parent molecule. Their potent anti-inflammatory, anticancer, antioxidant, and neuroprotective effects are attributed to their ability to modulate key cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the specific mechanisms and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Curcumin Protects Neurons from Glutamate-Induced Excitotoxicity by Membrane Anchored AKAP79-PKA Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. scialert.net [scialert.net]

- 9. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curcumin and Plumbagin Synergistically Target the PI3K/Akt/mTOR Pathway: A Prospective Role in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Modeling of PI3K/AKT Pathway in Bipolar Disorder and Type 2 Diabetes: Implications for Lithium Treatment and Curcumin as a Potential Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Curcumin downregulates the PI3K–AKT–mTOR pathway and inhibits growth and progression in head and neck cancer cells | Semantic Scholar [semanticscholar.org]

The Core Mechanism of Action of 3''-Demethylhexahydrocurcumin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Demethylhexahydrocurcumin is a natural polyphenolic compound isolated from the rhizome of Zingiber officinale, commonly known as ginger. As a derivative of curcumin, it shares a structural relationship with a class of compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from available experimental data and the well-established activities of related curcuminoids. While research specifically on this compound is emerging, this guide synthesizes the existing knowledge to inform further investigation and drug development efforts.

Core Mechanism of Action

The primary mechanism of action of this compound, as suggested by initial studies, revolves around its anti-inflammatory and potential neuroprotective activities. The key molecular interactions and signaling pathways implicated are detailed below.

Anti-Inflammatory Effects

The most direct evidence for the biological activity of this compound comes from its demonstrated ability to inhibit inflammatory responses.

A key study has shown that this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[1] NO is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory cascade. The inhibition of NO production suggests that this compound can modulate the inflammatory response at a key regulatory point.

Quantitative Data on Anti-Inflammatory Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | RAW264.7 | Inhibition of LPS-induced Nitric Oxide Production | 9.37 | [1] |

Potential Neuroprotective Effects

A computational, in-silico study identified this compound as a potential ligand for the Tropomyosin receptor kinase B (TrkB). The TrkB receptor is the high-affinity receptor for brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Activation of the BDNF/TrkB signaling pathway is a critical mechanism for neuroprotection.

However, it is crucial to note that while the virtual screening suggested a potential interaction, subsequent in vitro testing in a neuroblastoma cell line showed a high IC50 value for this compound in inducing cell death, leading to its exclusion from further investigation in that particular study. Therefore, the interaction with TrkB remains a hypothesis requiring further experimental validation.

Signaling Pathways

Based on the known mechanisms of curcumin and its derivatives, the following signaling pathways are likely modulated by this compound.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes, including iNOS, cyclooxygenase-2 (COX-2), and various cytokines. Many curcuminoids are known to inhibit the activation of NF-κB. It is plausible that this compound exerts its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκBα, the inhibitory subunit of NF-κB.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

BDNF/TrkB Signaling Pathway (Hypothetical)

Should the interaction with the TrkB receptor be confirmed, this compound could potentially activate downstream pro-survival and neuroprotective pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Hypothetical activation of the TrkB signaling pathway by this compound.

Experimental Protocols

Determination of Nitric Oxide Production in RAW264.7 Cells

This protocol is based on the methodology used to determine the IC50 of this compound for the inhibition of NO production.

1. Cell Culture and Treatment:

-

Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound.

-

After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production. A set of wells with untreated cells and cells treated only with LPS serve as negative and positive controls, respectively.

2. Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite.

3. Data Analysis:

-

The percentage of inhibition of NO production is calculated for each concentration of this compound relative to the LPS-only control.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the determination of nitric oxide inhibition.

Conclusion and Future Directions

The current body of research on this compound indicates its potential as an anti-inflammatory agent, with a demonstrated ability to inhibit nitric oxide production in macrophages. The hypothesis of its interaction with the TrkB receptor opens an intriguing avenue for neuroprotection research, although this requires substantial experimental validation.

Future research should focus on:

-

Target Identification and Validation: Confirming the direct molecular targets of this compound, including the putative interaction with the TrkB receptor.

-

In-depth Mechanistic Studies: Elucidating the precise effects of the compound on key inflammatory and neuroprotective signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, in relevant cell and animal models.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the demethylation and hydrogenation of the curcumin scaffold influence its biological activity and specificity.

-

Pharmacokinetic and In Vivo Efficacy Studies: Evaluating the bioavailability, metabolism, and therapeutic efficacy of this compound in animal models of inflammatory and neurodegenerative diseases.

A thorough investigation of these areas will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

3''-Demethylhexahydrocurcumin as a polyphenol from Zingiber officinale

An In-depth Whitepaper on a Promising Polyphenol from Zingiber officinale

Introduction

3''-Demethylhexahydrocurcumin is a naturally occurring polyphenol and a diarylheptanoid found in the rhizomes of ginger (Zingiber officinale)[1][2]. As a derivative of curcumin, it shares a similar chemical scaffold that is associated with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document details its biological effects, presents quantitative data on its activity, outlines experimental protocols for its study, and visualizes key signaling pathways it may modulate.

Biological Activities and Therapeutic Potential

This compound, like other curcuminoids, exhibits significant anti-inflammatory and anticancer properties. Its therapeutic potential stems from its ability to modulate various cellular signaling pathways implicated in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

One of the key bioactivities of this compound is its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. Overproduction of NO is a hallmark of chronic inflammation. Studies have shown that this compound can effectively reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophages[2]. This effect is largely attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation[3][4][5]. By suppressing NF-κB activation, this compound can decrease the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS)[6].

Anticancer Properties

Emerging evidence suggests that this compound possesses anticancer activity. While much of the research has focused on curcumin, its analogs are also gaining attention for their potential as chemotherapeutic agents. The anticancer effects of curcuminoids are often linked to their ability to inhibit cell proliferation, induce apoptosis, and suppress tumor growth by modulating critical signaling pathways such as the PI3K/Akt/mTOR pathway[6][7][8][9][10]. This pathway is frequently overactive in many cancers, promoting cell survival and proliferation[8]. Inhibition of this pathway by compounds like this compound can lead to cell cycle arrest and apoptosis in cancer cells[10].

Antioxidant Activity

As a polyphenol, this compound is also expected to possess antioxidant properties. The phenolic hydroxyl groups in its structure are key to its ability to scavenge free radicals[11][12]. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are commonly used to quantify the antioxidant capacity of such compounds[11][12].

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and related curcuminoids to provide a comparative overview of their potency.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 Value | Reference |

| This compound | Nitric Oxide Inhibition | RAW 264.7 | 9.37 μM | [2] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Curcumin | HCT116 | Colorectal Cancer | ~10 µM | [13] |

| Curcumin | HT-29 | Colorectal Cancer | >10 µM | [14] |

| Curcumin Analog (EF31) | HCT116 | Colorectal Cancer | ~5 µM | [8] |

| Curcumin Analog (UBS109) | HCT116 | Colorectal Cancer | ~2.5 µM | [3] |

| Curcumin | A549 | Lung Cancer | 11.2 µM | [13] |

| Curcumin | MCF-7 | Breast Cancer | 75 µM | [13] |

| Curcumin | MDA-MB-231 | Breast Cancer | 25 µM | [13] |

Table 3: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| Curcumin | DPPH Radical Scavenging | 32.86 µM | [1] |

| Curcumin-bis-β-D-glucoside | DPPH Radical Scavenging | 22.25 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key in vitro bioassays.

Isolation of this compound from Zingiber officinale

The following is a representative protocol for the isolation of diarylheptanoids, including this compound, from ginger rhizomes, based on established chromatographic techniques[15][16].

-

Extraction:

-

Air-dried and powdered rhizomes of Zingiber officinale are extracted with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

The residue is suspended in water and partitioned successively with n-hexane, dichloromethane, and ethyl acetate to separate compounds based on polarity. Diarylheptanoids are typically found in the more polar fractions like ethyl acetate and dichloromethane.

-

-

Column Chromatography:

-

The dichloromethane or ethyl acetate fraction is subjected to column chromatography on silica gel[15].

-

A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone. For example, a gradient of n-hexane/acetone (from 40:1 to 0:1, v/v) can be used.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.

-

-

Purification:

-

Fractions enriched with diarylheptanoids are further purified using repeated column chromatography on silica gel or Sephadex LH-20[15].

-

Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water gradient[5][11].

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

-

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol is for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells[2].

-

Cell Culture:

-

RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce NO production.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay:

-

To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) should be performed in parallel.

-

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound[11].

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound in methanol.

-

-

Assay Procedure:

-

Add a small volume of each concentration of the test compound to the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

-

IC50 Calculation:

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for drug screening.

References

- 1. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In silico evaluation, characterization, and in vitro anticancer activity of curcumin–nimbin loaded nanoformulation in HCT-116 cell lines [biotechnologia-journal.org]

- 4. tips.sums.ac.ir [tips.sums.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Diarylheptanoids from the rhizomes of Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of 3''-Demethylhexahydrocurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3''-Demethylhexahydrocurcumin, a natural phenol and a metabolite of curcumin, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory effects, focusing on its inhibitory action on nitric oxide production. Drawing parallels from the well-documented mechanisms of its parent compound, curcumin, and its analogues, this document outlines the probable signaling pathways involved, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound, a derivative of curcumin isolated from the rhizomes of Zingiber officinale Roscoe (ginger), has demonstrated noteworthy anti-inflammatory activity. This guide synthesizes the available data on its biological effects and provides a framework for its further investigation.

Quantitative Data

The primary quantitative measure of the anti-inflammatory activity of this compound reported in the literature is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

| Compound | Assay | Cell Line | IC50 (μM) | Source |

| This compound | Inhibition of LPS-induced nitric oxide production | Mouse RAW264.7 macrophages | 9.37 | [PMID: 21807513] |

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production

Proposed Mechanism of Action: Key Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the extensive research on curcumin and its metabolites provides a strong basis for its proposed mechanism of action. The anti-inflammatory effects of curcuminoids are largely attributed to their ability to suppress the activation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Curcumin and its analogues have been shown to inhibit this pathway at multiple levels, including the inhibition of IKK activation and IκBα phosphorylation.[1][2][3][4]

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial mediators of cellular responses to external stimuli. In the context of inflammation, the activation of p38 MAPK and JNK pathways by LPS leads to the activation of transcription factors like AP-1, which, in concert with NF-κB, drives the expression of inflammatory mediators. Curcumin has been shown to suppress the phosphorylation and activation of p38 MAPK and JNK.[5][6][7]

Caption: Proposed inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the anti-inflammatory properties of this compound.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages

This protocol is a representative method based on commonly used procedures.[8][9][10][11][12] The exact conditions for this compound may vary and should be optimized.

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare various concentrations of this compound in DMEM.

-

Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compound.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells with medium only), a positive control (cells with LPS only), and vehicle control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculation: Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Caption: Experimental workflow for the nitric oxide inhibition assay.

Western Blot Analysis of COX-2 Expression

This protocol provides a general framework for assessing the effect of this compound on COX-2 protein expression.[13][14][15][16]

Objective: To determine if this compound inhibits the LPS-induced expression of COX-2 protein in RAW264.7 macrophages.

Materials:

-

Treated and untreated cell lysates from the NO inhibition experiment

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-COX-2 and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Lysis: After treatment and stimulation as described in the NO assay, wash the cells with ice-cold PBS and lyse them with protein lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody and anti-β-actin antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the β-actin band intensity to determine the relative expression of COX-2.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent, primarily evidenced by its potent inhibition of nitric oxide production in activated macrophages. While further research is required to fully elucidate its specific molecular targets and signaling pathways, the existing knowledge on related curcuminoids strongly suggests that its mechanism of action involves the modulation of the NF-κB and MAPK pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the continued exploration of this compound as a therapeutic candidate for inflammatory diseases.

References

- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Curcumin ameliorates macrophage infiltration by inhibiting NF-κB activation and proinflammatory cytokines in streptozotocin induced-diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. Curcumin Alleviates oxLDL Induced MMP-9 and EMMPRIN Expression through the Inhibition of NF-κB and MAPK Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

The Antioxidant Potential of 3''-Demethylhexahydrocurcumin: A Technical Guide for Researchers

An Examination of a Novel Curcumin Derivative and its Anticipated Antioxidant Properties

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated antioxidant potential of 3''-Demethylhexahydrocurcumin, a lesser-studied derivative of curcumin. While direct experimental data on this specific compound is not yet publicly available, this document extrapolates its likely properties based on robust research into its parent compounds, including curcumin and its hydrogenated metabolites. This paper is intended for researchers, scientists, and professionals in drug development who are exploring novel antioxidant compounds.

Executive Summary

Oxidative stress is a key pathological factor in a myriad of chronic diseases. Curcumin, a polyphenol extracted from Curcuma longa, is renowned for its potent antioxidant and anti-inflammatory properties. However, its therapeutic application is often hampered by poor bioavailability. This has spurred research into its metabolites and derivatives, such as hexahydrocurcumin (HHC), which have demonstrated enhanced stability and, in some cases, superior biological activity. This compound, a derivative of HHC, is a promising candidate for antioxidant research. This guide synthesizes the existing knowledge on related curcuminoids to build a framework for understanding and evaluating the antioxidant potential of this compound.

The Landscape of Curcuminoid Antioxidant Activity

Curcumin's antioxidant effects are attributed to its unique chemical structure, which enables it to scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The antioxidant capacity of curcumin and its derivatives is often evaluated using several in vitro assays that measure their ability to neutralize free radicals and reduce oxidant molecules.

While direct antioxidant studies on this compound are limited, research on its structural analogues provides valuable insights. A comparative study on curcumin and its hydrogenated derivatives, including tetrahydrocurcumin (THC), hexahydrocurcumin (HHC), and octahydrocurcumin (OHC), revealed that the hydrogenated forms exhibit significantly stronger free radical scavenging activity than curcumin itself.[1][2] This suggests that the saturation of the heptadiene chain in curcumin's structure enhances its antioxidant potential.

Table 1: Comparative Antioxidant Activity of Curcumin and its Hydrogenated Derivatives

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |

| Curcumin | 80.0 ± 2.6 |

| Tetrahydrocurcumin (THC) | 16.2 ± 0.9 |

| Hexahydrocurcumin (HHC) | 26.6 ± 1.2 |

| Octahydrocurcumin (OHC) | 26.7 ± 1.1 |

| Trolox (Reference) | 42.1 ± 1.0 |

Data adapted from Nakayama et al., Biosci Biotechnol Biochem, 2011.[1][2]

Given that this compound is a derivative of HHC, it is hypothesized to possess potent antioxidant properties. The demethylation at the 3'' position may further influence its activity, potentially by altering its electron-donating capacity and steric hindrance.

Key Signaling Pathways: The Nrf2-Keap1 Axis

A primary mechanism through which curcuminoids exert their antioxidant effects at a cellular level is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[4] In the presence of oxidative stress or electrophilic compounds like curcuminoids, Keap1 undergoes a conformational change, releasing Nrf2.[3] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation.[3][4]

Experimental Protocols for Antioxidant Assessment

To empirically determine the antioxidant potential of this compound, a series of standardized in vitro assays are recommended. The following protocols provide a detailed methodology for these key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Trolox (or Ascorbic Acid) as a positive control

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

-

Reagents and Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol (or PBS)

-

Trolox as a positive control

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

In a 96-well plate, add 20 µL of each sample dilution to the wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

-

Reagents and Materials:

-

Human cell line (e.g., HepG2, Caco-2)

-

Cell culture medium and supplements

-

This compound

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

-

Quercetin as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well black microplate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and the positive control for 1 hour.

-

Wash the cells with PBS and then incubate with 25 µM DCFH-DA for 1 hour.

-

Wash the cells again and add 600 µM AAPH to induce oxidative stress.

-

Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

-

The CAA value is calculated from the area under the fluorescence curve.

-

Future Directions and Conclusion

While the direct antioxidant properties of this compound remain to be explicitly determined, the available evidence from related curcuminoids strongly suggests its potential as a potent antioxidant. Its structural similarity to hexahydrocurcumin, a compound with demonstrated high antioxidant activity, makes it a compelling candidate for further investigation.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its antioxidant capacity using the in vitro and cellular assays detailed in this guide. Furthermore, investigating its ability to activate the Nrf2 signaling pathway will provide crucial insights into its mechanism of action at the cellular level. The findings from such studies will be instrumental in determining the therapeutic potential of this novel curcumin derivative in the prevention and treatment of oxidative stress-related diseases.

References

Unveiling the Neuroprotective Potential of Curcuminoids: A Technical Guide

A comprehensive examination of the neuroprotective effects of curcumin and its derivatives, with a focus on underlying mechanisms, experimental data, and therapeutic promise for researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health challenge. A common thread in the pathophysiology of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. In the quest for effective therapeutic interventions, natural compounds have emerged as a promising frontier. Among these, curcumin, the principal bioactive component of turmeric (Curcuma longa), and its derivatives have garnered substantial interest for their multifaceted neuroprotective properties.

This technical guide synthesizes the current scientific understanding of the neuroprotective effects of a specific demethylated curcuminoid mixture and provides a broader overview of the mechanisms attributed to curcuminoids in general. While specific data on "3''-Demethylhexahydrocurcumin" is not available in the current body of scientific literature, this document will focus on a well-studied demethylated curcumin (DC) mixture to provide a framework for understanding the potential of related compounds.

Demethylated Curcumin (DC): A Potent Neuroprotective Agent

A novel demethylated derivative of curcumin (DC) has demonstrated significant neuroprotective and anti-inflammatory properties in preclinical studies. This derivative is a composite of several demethylated curcuminoids: 67.8% bisdemethylcurcumin, 20.7% demethylmonodemethoxycurcumin, 5.86% bisdemethoxycurcumin, and 2.58% demethylcurcumin.[1][2][3]

Key Neuroprotective Mechanisms of Demethylated Curcumin

1. Attenuation of Oxidative Stress:

Demethylated curcumin has been shown to bolster the cellular antioxidant defense systems. In HT4 neuronal cells, DC treatment led to an increase in glutathione (GSH), a critical endogenous antioxidant, and a reduction in reactive oxygen species (ROS).[1][2][3] This action helps to mitigate the damaging effects of oxidative stress, a key contributor to neuronal cell death in various neurodegenerative conditions.

2. Protection Against Glutamate-Induced Excitotoxicity:

Glutamate excitotoxicity is a major mechanism of neuronal injury in ischemic stroke and other neurological disorders. DC has proven to be more effective than a standard 95% curcumin extract (C95) in protecting HT4 neuronal cells against glutamate-induced death.[1][2] Notably, the neuroprotective effects of DC persisted even after the compound was removed from the cell culture media, suggesting a lasting modification of cellular resilience.[1][2][3] While both DC and C95 prevented the glutamate-induced elevation of ROS, only DC was able to completely spare the cells from the glutamate-induced loss of GSH.[1][2] Neither compound, however, was able to attenuate the rise in intracellular calcium levels triggered by glutamate.[1][2]

3. Potent Anti-inflammatory Activity:

Neuroinflammation is a hallmark of many neurodegenerative diseases. DC exhibits superior anti-inflammatory properties compared to C95. In a model using human microvascular endothelial cells (HMECs) challenged with the pro-inflammatory cytokine TNF-α, DC was found to antagonize the expression of a vastly larger set of TNF-α-inducible genes (1,065 genes) compared to C95 (23 genes).[1][2] Functional analysis revealed that the genes uniquely sensitive to DC are involved in crucial pathways such as cytokine-receptor interaction, focal adhesion, cell adhesion, and apoptosis.[1][2] Specifically, DC was shown to inhibit the expression of TNF-α-inducible chemokines CXCL10 and CXCL11, as well as the adhesion molecules ICAM-1 and VCAM-1, which are critical for the recruitment of inflammatory cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative findings from the key experiments on demethylated curcumin (DC).

Table 1: Composition of Demethylated Curcumin (DC) and 95% Curcumin (C95) Extracts

| Compound | Demethylated Curcumin (DC) (%) | 95% Curcumin (C95) (%) |

| Bisdemethylcurcumin | 67.8 | Not specified |

| Demethylmonodemethoxycurcumin | 20.7 | Not specified |

| Bisdemethoxycurcumin | 5.86 | 4.5 |

| Demethylcurcumin | 2.58 | Not specified |

| Curcumin | Not specified | 72.2 |

| Monodemethoxycurcumin | Not specified | 18.8 |

Data sourced from studies on a specific demethylated curcumin derivative.[1][2][3]

Table 2: Neuroprotective Efficacy against Glutamate-Induced Toxicity in HT4 Neuronal Cells

| Treatment | Concentration | Neuroprotection Outcome |

| Demethylated Curcumin (DC) | Not specified | More effective than C95 in protecting against glutamate-induced death. |

| 95% Curcumin (C95) | 1,000 ng/ml | No significant neuroprotection observed. |

| 95% Curcumin (C95) | 5,000 ng/ml | Protected neuronal cells from glutamate challenge. |

| DC Pretreatment (followed by removal) | Not specified | Protective effects were retained. |

| C95 Pretreatment (followed by removal) | 1,000 ng/ml | Protective effects were not retained. |

Data sourced from studies on a specific demethylated curcumin derivative.[1]

Table 3: Anti-inflammatory Effects on TNF-α-Inducible Genes in Human Microvascular Endothelial Cells (HMECs)

| Treatment | Number of Uniquely Sensitive TNF-α-Inducible Genes |

| 95% Curcumin (C95) | 23 |

| Demethylated Curcumin (DC) | 1,065 |

Data sourced from studies on a specific demethylated curcumin derivative.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

1. Cell Culture and Glutamate Toxicity Assay

-

Cell Line: HT4 neuronal cells.

-

Seeding Density: 0.1 x 10^6 cells/well in six-well plates.

-

Treatment: Cells were treated with varying concentrations of Demethylated Curcumin (DC) or 95% Curcumin (C95).

-

Glutamate Challenge: After the treatment period, cells were challenged with glutamate to induce excitotoxicity.

-

Viability Assessment: Cell viability was assessed using standard methods such as the MTT assay to quantify the neuroprotective effects of the compounds.

-

Pretreatment and Washout Experiment: To test for lasting effects, cells were pretreated with DC or C95, the media containing the compound was then replaced with fresh media, and the glutamate challenge was subsequently applied.

2. Measurement of Reactive Oxygen Species (ROS)

-

Method: Intracellular ROS levels were estimated using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Procedure: HT4 cells were seeded and treated with DC as described above. Following treatment for 12 or 24 hours, cells were loaded with DCF-DA. The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence plate reader or flow cytometry.

3. Glutathione (GSH) Measurement

-

Method: Cellular GSH levels were quantified using a commercially available GSH assay kit.

-

Procedure: HT4 cells were treated with DC or C95 and then challenged with glutamate. Cell lysates were prepared, and the GSH concentration was determined according to the manufacturer's protocol, typically involving a colorimetric reaction.

4. Gene Expression Analysis (GeneChip)

-

Cell Line: Human microvascular endothelial cells (HMECs).

-

Treatment: HMECs were challenged with TNF-α in the presence or absence of DC or C95.

-

RNA Extraction and Microarray: Total RNA was extracted from the cells, and the gene expression profile was analyzed using Affymetrix GeneChip arrays.

-

Data Analysis: The microarray data was analyzed to identify genes that were significantly induced by TNF-α and to determine the modulatory effects of DC and C95 on their expression.

5. Real-Time PCR and ELISA

-

Purpose: To validate the GeneChip findings for specific genes of interest (e.g., CXCL10, CXCL11).

-

Real-Time PCR: RNA was reverse-transcribed to cDNA, and quantitative PCR was performed using gene-specific primers to measure mRNA expression levels.

-

ELISA: Cell culture supernatants were collected to measure the protein levels of secreted chemokines (CXCL10, CXCL11) using enzyme-linked immunosorbent assay kits.

6. Flow Cytometry for Adhesion Molecule Expression

-

Purpose: To analyze the cell surface expression of adhesion molecules (ICAM-1, VCAM-1).

-

Procedure: HMECs were treated as described for the gene expression analysis. Cells were then stained with fluorescently labeled antibodies specific for ICAM-1 and VCAM-1 and analyzed by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.

Signaling Pathways and Logical Relationships

The neuroprotective and anti-inflammatory effects of curcuminoids are mediated through the modulation of complex intracellular signaling pathways.

Neuroprotective Signaling Cascade

The diagram below illustrates the proposed mechanism by which demethylated curcumin (DC) confers neuroprotection against glutamate-induced excitotoxicity.

Caption: DC's neuroprotection against glutamate toxicity.

Anti-inflammatory Signaling Pathway

This diagram outlines the antagonistic effect of demethylated curcumin (DC) on TNF-α-induced inflammatory signaling in endothelial cells.

Caption: DC's anti-inflammatory action via NF-κB inhibition.

Broader Neuroprotective Mechanisms of Curcuminoids

While the data for the specific demethylated curcumin mixture is compelling, the broader family of curcuminoids, including curcumin itself, exerts neuroprotective effects through a variety of interconnected mechanisms.[4] These include:

-

Activation of Nrf2 Pathway: Curcuminoids can activate the transcription factor Nrf2, which in turn upregulates the expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1).[5][6][7][8]

-

Modulation of PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial cell survival pathway. Curcumin has been shown to activate this pathway, leading to the inhibition of apoptotic processes and the promotion of neuronal survival.[5][7][9]

-

Inhibition of Apoptosis: Curcumin can modulate the expression of key proteins involved in apoptosis, such as the Bcl-2 family of proteins, to prevent programmed cell death.[9][10]

-

Upregulation of Neurotrophic Factors: Curcumin has been demonstrated to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[9][10][11]

Conclusion and Future Directions

The demethylated curcumin (DC) mixture exhibits potent neuroprotective and anti-inflammatory properties that surpass those of standard curcumin extracts in preclinical models. Its ability to combat oxidative stress, protect against excitotoxicity, and potently suppress inflammatory responses highlights its therapeutic potential for a range of neurodegenerative and neuroinflammatory conditions.

While these findings are promising, further research is imperative. Future investigations should focus on:

-

In Vivo Studies: Characterizing the neuroprotective and anti-inflammatory effects of DC in animal models of neurodegenerative diseases is a critical next step.[1][2]

-

Pharmacokinetics and Bioavailability: Optimizing the delivery and bioavailability of DC to the central nervous system will be crucial for its clinical translation.

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by the individual components of the DC mixture will provide a more comprehensive understanding of its therapeutic actions.

References

- 1. Neuroprotective and Antiinflammatory Properties of a Novel Demethylated Curcuminoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective and antiinflammatory properties of a novel demethylated curcuminoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomed.cas.cz [biomed.cas.cz]

- 6. Curcumin activates defensive genes and protects neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway | PLOS One [journals.plos.org]

- 8. Anti-neuroinflammatory effect of curcumin on Pam3CSK4-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijmcmed.org [ijmcmed.org]

- 10. Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis and PI3/Akt/ GSK3 or PI3/Akt/CREB/BDNF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review [mdpi.com]

In-Depth Technical Guide: Preliminary In Vitro Studies on 3''-Demethylhexahydrocurcumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro research conducted on 3''-Demethylhexahydrocurcumin, a natural diarylheptanoid and a metabolite of curcumin. The focus of this document is to present the available quantitative data, detail the experimental protocols for key studies, and visualize the experimental processes and potential mechanisms of action.

Core Data Presentation: Anti-inflammatory Activity

Preliminary in vitro screening has identified this compound as a compound with noteworthy anti-inflammatory properties. The primary quantitative data available is summarized in the table below.

| Compound Name | In Vitro Assay | Cell Line | Measured Parameter | Result (IC50) | Reference |

| This compound | Inhibition of LPS-Induced Nitric Oxide (NO) Production | Murine Macrophage (RAW 264.7) | 50% Inhibitory Concentration | 9.37 µM | [1] |

Experimental Protocols

A detailed methodology for the principal in vitro assay used to determine the anti-inflammatory activity of this compound is provided below. This protocol is based on standard laboratory procedures for this type of study.

Assay for Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Cells

This assay is a cornerstone for the preliminary screening of compounds for anti-inflammatory potential. It quantifies the ability of a test compound to suppress the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells that have been stimulated with an inflammatory agent (LPS).

Materials and Reagents:

-

Cell Line: RAW 264.7 (murine macrophage)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound: this compound

-

Inducing Agent: Lipopolysaccharide (LPS) from Escherichia coli

-

Nitrite Quantification: Griess Reagent System

-

Standard: Sodium Nitrite (NaNO2)

-

Consumables: 96-well cell culture plates, sterile pipette tips, and tubes.

Experimental Procedure:

-

Cell Culture and Plating:

-

RAW 264.7 cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Cells are seeded into 96-well plates at a density of 5 x 104 cells per well and allowed to adhere for 24 hours.

-

-

Compound Incubation:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are pre-incubated with the compound for 1 hour.

-

-

Inflammatory Stimulation:

-

Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A set of control wells without LPS stimulation is also maintained.

-

The plates are incubated for an additional 24 hours.

-

-

Measurement of Nitric Oxide Production:

-

The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

An aliquot of the supernatant from each well is transferred to a new 96-well plate.

-

An equal volume of Griess reagent is added to each well, and the plate is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The nitrite concentration in the samples is determined from the standard curve.

-

The percentage of inhibition of NO production is calculated for each concentration of this compound relative to the LPS-treated control.

-

The IC50 value is determined from the resulting dose-response curve.

-

Visualizations: Workflows and Pathways

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow Diagram

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Postulated Signaling Pathway

Based on the known anti-inflammatory mechanisms of curcumin and related compounds, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB signaling pathway.

References

Methodological & Application

Application Note and Protocol: HPLC Analysis of 3''-Demethylhexahydrocurcumin

For Researchers, Scientists, and Drug Development Professionals